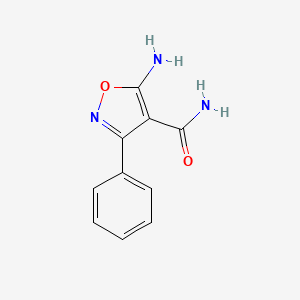

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHRZLZAZQSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935810 | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15783-70-7 | |

| Record name | NSC86859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

This document provides a comprehensive technical overview of a viable synthetic route for this compound, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of an ester intermediate, followed by amidation to yield the final product. This guide includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the construction of the isoxazole ring to form an ethyl ester intermediate. This is followed by the amidation of the ester to furnish the target carboxamide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds and represent a viable route to the target molecule.

Step 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate

This procedure involves the initial formation of a β-enamino ketoester equivalent, followed by cyclization with hydroxylamine.

Materials:

-

Ethyl benzoylacetate

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

-

Hydroxylamine hydrochloride

-

Sodium ethoxide (EtONa)

-

Hydrochloric acid (HCl)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the enolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: In a separate flask, prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (1.1 equivalents) and stir for 15 minutes at 0°C.

-

Add the solution from step 3 to the hydroxylamine mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Work-up: Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This step involves the amidation of the ethyl ester intermediate.

Materials:

-

Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (from Step 1)

-

Ammonia solution (e.g., 7N in methanol) or aqueous ammonia

-

Methanol (if using aqueous ammonia)

-

Sealed reaction vessel

Procedure:

-

Dissolve ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (1 equivalent) in methanol in a pressure-rated sealed tube.

-

Add a solution of ammonia in methanol (e.g., 7N, excess) to the flask.

-

Seal the vessel and heat the reaction mixture at a temperature between 70-100°C for 12-24 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |

| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | Liquid |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |

| Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | C₁₂H₁₂N₂O₃ | 232.24 | Solid |

| This compound | C₁₀H₉N₃O₂ | 203.20 | Solid |

| Reaction Step | Product | Representative Yield (%) | Representative Melting Point (°C) |

| 1. Isoxazole formation | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | 60-75 | 130-140 |

| 2. Amidation | This compound | 50-70 | >200 |

*Note: The provided yields and melting points are representative values based on analogous compounds reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

The overall experimental workflow, from the initial reaction setup to the final product isolation, is depicted in the following diagram.

Caption: Overall experimental workflow for the synthesis of the target compound.

This technical guide outlines a robust and reproducible synthetic strategy for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

An In-depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide (5APOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, designated as 5APOC, is a synthetic heterocyclic compound of interest in oncological research. Preliminary data indicate that it functions as a mitochondria-permeable agent capable of inducing apoptosis in cancer cells. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its proposed mechanism of action, based on available data and analysis of structurally related compounds. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. Spectroscopic data, being not publicly available for this specific molecule, are predicted based on characteristic values from closely related 3-phenyl-1,2-oxazole and 5-amino-isoxazole-4-carboxamide analogues.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Reference |

| IUPAC Name | This compound | - |

| Abbreviation | 5APOC | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in DMSO, Methanol (Predicted) | - |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands | Rationale |

| ¹H-NMR | δ 7.4-7.8 ppm (m, 5H, Phenyl-H), δ 6.5-7.5 ppm (br s, 2H, -NH₂), δ 7.2 & 7.5 ppm (br s, 2H, -CONH₂) | Phenyl protons in this range are typical. Amine and amide protons are broad and exchangeable, with variable chemical shifts. |

| ¹³C-NMR | δ 160-170 (C=O, amide), δ 155-165 (C3-Ph), δ ~170 (C5-NH₂), δ 95-105 (C4), δ 125-135 (Phenyl carbons) | Based on data for similar 1,2-oxazole structures. |

| FT-IR (KBr) | 3400-3200 cm⁻¹ (N-H stretching, amine & amide), 1680-1650 cm⁻¹ (C=O stretching, amide I), 1620-1580 cm⁻¹ (N-H bending, amine; C=C stretching, phenyl), 1450-1400 cm⁻¹ (C=N stretching, oxazole) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 204.07 | Calculated for C₁₀H₉N₃O₂ |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of 5APOC.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate

-

In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the volatile components under reduced pressure to yield the crude enamino-ester, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate

-

Dissolve the crude product from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) to the solution.

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 3: Synthesis of this compound (5APOC)

-

Suspend the purified ester from Step 2 in a concentrated aqueous ammonia solution.

-

Heat the mixture in a sealed vessel at 80-100°C for 12-24 hours.

-

Cool the reaction vessel to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the final compound.

Characterization: The final product should be characterized using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity, comparing the results with the predicted data in Table 2.

Biological Activity and Mechanism of Action

5APOC has been identified as a compound that inhibits the growth of cancer cells by inducing apoptosis.[1] The proposed mechanism involves permeabilization of the mitochondrial membrane and interaction with annexin V.[1]

Proposed Signaling Pathway for 5APOC-Induced Apoptosis

The following diagram illustrates a plausible signaling cascade initiated by 5APOC, leading to programmed cell death. This pathway is based on the known roles of mitochondrial depolarization and phosphatidylserine externalization in apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by 5APOC.

Experimental Protocol: Apoptosis Detection using Annexin V Staining

This protocol describes a standard flow cytometry-based method to quantify apoptosis in cancer cells treated with 5APOC, based on the detection of externalized phosphatidylserine (PS).

Materials:

-

Cancer cell line of interest (e.g., colon cancer cells)

-

5APOC stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of experiment. Incubate overnight.

-

Treatment: Treat the cells with various concentrations of 5APOC (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, collect the culture medium (containing floating apoptotic cells), wash with PBS, and detach the remaining cells using a gentle, non-trypsin-based cell dissociation solution. Combine with the collected medium.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2/FL3) to detect necrotic or late apoptotic cells.

-

Data analysis will distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Workflow for Investigating 5APOC's Mechanism

Caption: Experimental workflow to validate 5APOC's mechanism.

References

Spectroscopic Analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details predicted and analogous spectroscopic data, outlines experimental protocols for structural elucidation, and presents a logical workflow for its analysis.

Compound Profile

Compound Name: this compound Molecular Formula: C₁₀H₉N₃O₂[1] Molecular Weight: 203.20 g/mol [1] Chemical Structure:

Predicted and Analogous Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, the following data tables are compiled based on analogous compounds and theoretical predictions. These values serve as a robust guide for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable solvent (e.g., DMSO-d₆) are presented below. These predictions are based on the analysis of similar 1,2-oxazole structures.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 2H | Phenyl protons (ortho) |

| ~ 7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |

| ~ 7.3 (broad singlet) | Singlet | 2H | -NH₂ (Amine) |

| ~ 7.0 (broad singlet) | Singlet | 2H | -CONH₂ (Amide) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carboxamide) |

| ~ 158 - 162 | C3 (Oxazole ring) |

| ~ 150 - 155 | C5 (Oxazole ring) |

| ~ 128 - 132 | Phenyl carbons |

| ~ 125 - 128 | Phenyl carbons |

| ~ 95 - 100 | C4 (Oxazole ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on the functional groups present in its structure.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amine and Amide) |

| 3050 - 3000 | Medium | C-H stretch (Aromatic) |

| 1680 - 1650 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium to Strong | N-H bend (Amine), C=N stretch (Oxazole) |

| 1500 - 1400 | Medium | C=C stretch (Aromatic) |

| 1400 - 1200 | Medium | C-N stretch |

| 900 - 650 | Medium to Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique. The expected molecular ion and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragment |

| 204.07 | [M+H]⁺ | Protonated molecular ion |

| 187.07 | [M+H-NH₃]⁺ | Loss of ammonia from the amine or amide |

| 159.07 | [M+H-CONH₃]⁺ | Loss of the carboxamide group |

| 105.03 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragment ion spectrum.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway where such a molecule might be investigated.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Conceptual signaling pathway for functional analysis.

References

The Isoxazole Core: A Journey from Discovery to Drug Design

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a privileged scaffold in a multitude of therapeutic agents. This technical guide delves into the seminal discovery of isoxazole compounds, tracing their history from initial synthesis to their establishment as a critical pharmacophore in modern drug development. We will explore the foundational experimental protocols, present key quantitative data, and visualize the logical relationships that underpin its synthesis.

The Dawn of Isoxazole Chemistry: Discovery and Early History

The story of isoxazole begins in the late 19th century. The German chemist Ludwig Claisen was a pivotal figure, first recognizing the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888.[1] However, the first synthesis of the parent isoxazole compound is credited to Claisen in 1903, which he achieved through the oximation of propargylaldehyde acetal.[2] The name "isoxazole" itself was proposed by Hantszch, distinguishing it from its isomer, oxazole, which had been discovered earlier.[3][4]

Early synthetic explorations were largely defined by two robust and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds.[1][5][6] A significant leap in the latter method came from the extensive work of Quilico and his group between 1930 and 1946, firmly establishing the utility of nitrile oxides in heterocyclic synthesis.[1][7]

These early discoveries laid the chemical groundwork, but the therapeutic potential of isoxazoles began to be realized with the advent of sulfa drugs. Sulfisoxazole, an antibacterial agent, was one of the first commercially successful drugs to feature the isoxazole ring, demonstrating its value as a bio-isostere and a modulator of physicochemical properties.[8][9] This marked the beginning of a new era for the isoxazole scaffold, transitioning it from a subject of academic curiosity to a key building block in the pharmaceutical industry.

Foundational Synthetic Methodologies

The construction of the isoxazole ring has been achieved through numerous synthetic routes. The two classical and most historically significant methods are detailed below.

Method 1: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This is one of the most straightforward and widely used methods for synthesizing substituted isoxazoles. The reaction proceeds by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, leading to the formation of the heterocyclic ring through an oxime intermediate followed by cyclization and dehydration.[5][10]

Caption: Experimental workflow for isoxazole synthesis via 1,3-dicarbonyl condensation.

Experimental Protocol: Synthesis of 5-Aryl-Isoxazoles in Aqueous Media [11]

This protocol is a modern, environmentally benign variation of the classical condensation method.

-

Materials:

-

3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Deionized Water (5 mL)

-

-

Procedure:

-

To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

-

Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, collect the precipitated solid product by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 5-aryl-isoxazole derivative.

-

Method 2: 1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.[6] Nitrile oxides are often generated in situ from aldoximes or primary nitro compounds to avoid their dimerization.[12]

Caption: Logical relationship of the two primary historical pathways to the isoxazole core.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12]

This protocol describes a one-pot, three-component synthesis using a deep eutectic solvent (DES).

-

Materials:

-

Aldehyde (2 mmol)

-

Hydroxylamine (2 mmol, 138 mg)

-

Sodium hydroxide (2 mmol, 80 mg)

-

N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)

-

Alkyne (2 mmol)

-

Choline chloride:urea (1:2 molar ratio) as DES (1 mL)

-

Ethyl acetate (AcOEt)

-

-

Procedure:

-

To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea DES (1 mL), add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol).

-

Stir the resulting mixture at 50°C for one hour to form the aldoxime.

-

Add N-chlorosuccinimide (3 mmol) to the mixture to generate the hydroximinoyl chloride in situ. Continue stirring at 50°C for three hours.

-

Add the corresponding alkyne (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

-

The Isoxazole Scaffold in Modern Pharmaceuticals

The isoxazole ring is a constituent of numerous approved drugs, spanning a wide range of therapeutic areas. Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The table below summarizes several key drugs, highlighting the diverse roles this heterocyclic system plays.

| Drug Name | Discovery/Approval Era | Therapeutic Class | Quantitative Data (Example) |

| Sulfamethoxazole | 1960s | Antibiotic (Sulfonamide) | MIC vs. E. coli: ~1 µg/mL (in combination) |

| Cycloserine | 1950s | Antibiotic (Antitubercular) | MIC vs. M. tuberculosis: 5-20 µg/mL |

| Danazol | 1970s | Androgenic Agent | Binds to androgen receptors |

| Leflunomide | 1990s | Antirheumatic (DMARD) | Inhibits dihydroorotate dehydrogenase |

| Valdecoxib | 2000s | COX-2 Inhibitor (NSAID) | COX-2 IC₅₀: ~0.005 µM |

| Risperidone | 1990s | Antipsychotic | High affinity for D₂ and 5-HT₂ₐ receptors |

| Zonisamide | 1980s | Anticonvulsant | Blocks sodium and T-type calcium channels |

Note: The quantitative data provided are representative values and can vary based on experimental conditions.[1][2][6][8]

The success of these drugs underscores the isoxazole's role as a "privileged structure" in drug discovery. Its ability to engage in hydrogen bonding, its dipole moment, and its relative stability make it an attractive and versatile component for medicinal chemists aiming to optimize lead compounds.[8][13] From early antibiotics to highly selective enzyme inhibitors, the history of isoxazole is inextricably linked to the advancement of pharmaceutical science.[14]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. youtube.com [youtube.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold has emerged as a promising chemotype in the discovery of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this class of compounds and their structural analogs. Notably, this compound (5APOC) has been identified as an inducer of apoptosis in cancer cells through a mechanism involving mitochondrial membrane depolarization.[1] This document summarizes key quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The search for novel heterocyclic compounds with potent and selective anticancer activity is a cornerstone of modern drug discovery. The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Within this class, the this compound core represents a key pharmacophore for the development of apoptosis-inducing agents. This guide will delve into the technical details of this compound class, providing a valuable resource for researchers in oncology and medicinal chemistry.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically involves a multi-step reaction sequence. A general and versatile method for the construction of the 5-aminoisoxazole ring is the reaction of β-enamino ketoesters with hydroxylamine.[3] Modifications at the 3-phenyl ring and the 4-carboxamide moiety allow for the generation of a diverse library of structural analogs for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A common route to synthesize methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate to form thioxo-propanoates. These intermediates are then reacted with hydroxylamine in the presence of a weak base like ammonium acetate to yield the desired 5-aminoisoxazole core.[4]

Experimental Protocol: Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate [4]

-

Synthesis of Methyl 2-cyano-3-oxo-3-(phenylamino)propanoate: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) is added methyl cyanoacetate. The mixture is stirred, and then phenyl isothiocyanate is added. The reaction mixture is stirred at room temperature. After completion, the mixture is poured into ice water and acidified to precipitate the product. The solid is filtered, washed with water, and dried.

-

Synthesis of Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate: The intermediate from the previous step is dissolved in ethanol. Hydroxylamine hydrochloride and ammonium acetate are added, and the mixture is refluxed. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the final product, which can be further purified by crystallization.

Biological Activity and Quantitative Data

Structural analogs of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. The data, where available, is summarized in the table below to facilitate comparison and SAR analysis.

| Compound ID | R1 (Substitution on 3-phenyl) | R2 (Substitution on 4-carboxamide) | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | H | H | Colon (HT29) | 24.3 ± 1.29 | [5] |

| Analog 2 | H | H | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [5] |

| Analog 3 | H | H | Renal (RXF393) | 7.01 ± 0.39 | [5] |

| Analog 4 | 4-Cl | H | Leukemia (SR) | < 1 µM | [6] |

| Analog 5 | 4-OCH3 | H | Breast (MCF-7) | Not specified | |

| Analog 6 | H | 4-fluorophenyl | Not specified | Not specified |

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for this compound and its analogs is the induction of apoptosis, or programmed cell death, in cancer cells.

Proposed Signaling Pathway

The available evidence suggests that this compound (5APOC) initiates apoptosis through the intrinsic or mitochondrial pathway. A key event is the binding of 5APOC to Annexin V on the outer cell membrane, which leads to the depolarization of the mitochondrial membrane.[1] This disruption of the mitochondrial membrane potential is a critical step in apoptosis, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of the caspase cascade. The Bcl-2 family of proteins are key regulators of this process, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.[5][7] The activation of executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][8]

Caption: Proposed apoptotic signaling pathway initiated by this compound analogs.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for a large series of direct analogs is not yet publicly available, some general trends can be inferred from the existing literature on related heterocyclic carboxamides.

-

Substitution on the 3-phenyl ring: Modifications to the phenyl ring at the 3-position of the isoxazole core can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the biological target.

-

Amide functionality at the 4-position: The carboxamide group is likely a key hydrogen bonding motif. N-substitution on the carboxamide allows for the exploration of different lipophilic and polar groups, which can affect cell permeability and target engagement.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents that induce apoptosis. The available data indicates that these compounds can trigger the intrinsic apoptotic pathway, highlighting the mitochondria as a key target.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish a clear structure-activity relationship and optimize potency and selectivity.

-

Elucidation of the precise molecular target: Identifying the specific protein(s) that these compounds interact with to initiate the apoptotic cascade.

-

In vivo efficacy studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the promise of this chemical series into effective cancer therapies.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ijper.org [ijper.org]

Potential Therapeutic Targets of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold is emerging as a promising pharmacophore with a range of potential therapeutic applications. While direct research on this specific molecule is limited, analysis of structurally related isoxazole and oxazole carboxamides points towards significant activity in the realms of oncology, inflammation, and immunology. A key putative mechanism of action for this class of compounds is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This technical guide synthesizes the available preclinical data on this compound and its close analogs, providing a comprehensive overview of its potential therapeutic targets, supporting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Core Therapeutic Target: Mitochondrial Permeability Transition Pore (mPTP)

Evidence from closely related diarylisoxazole-3-carboxamides strongly suggests that the primary therapeutic target of this compound is the mitochondrial permeability transition pore (mPTP). The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in the induction of apoptosis (programmed cell death) and necrosis. Inhibition of the mPTP is a promising strategy for the treatment of various conditions characterized by excessive cell death, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.

A commercial vendor notes that this compound is a mitochondria membrane permeable compound that inhibits the growth of cancer cells. This aligns with the proposed mechanism of mPTP modulation. Studies on diarylisoxazole-3-carboxamides have demonstrated their potent, Cyclophilin D-independent inhibition of the mPTP.[1]

Proposed Mechanism of Action

This compound and its analogs are thought to directly interact with components of the mPTP complex, stabilizing its closed state and preventing the influx of solutes and water that leads to mitochondrial swelling and rupture. This, in turn, inhibits the release of pro-apoptotic factors like cytochrome c, thereby preventing the activation of the intrinsic apoptotic cascade.

Other Potential Therapeutic Applications

The isoxazole and oxazole carboxamide scaffolds have demonstrated a broad range of biological activities, suggesting that this compound may have therapeutic potential beyond mPTP inhibition.

Anticancer Activity

Derivatives of 5-methyl-3-phenylisoxazole-4-carboxamide have shown significant antiproliferative activity against various cancer cell lines. The proposed anticancer mechanism for the broader class of isoxazole compounds often involves the induction of apoptosis through the mitochondrial pathway.[2]

Anti-inflammatory and Immunosuppressive Effects

N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been reported to possess immunosuppressive properties, including the inhibition of TNF-α production.[3] Furthermore, 5-aminoimidazole-4-carboxamide riboside (AICAR), a structural analog, is known to activate AMP-activated protein kinase (AMPK), which in turn inhibits NF-κB signaling, a key pathway in inflammation.

Quantitative Data

The following table summarizes the available quantitative bioactivity data for close structural analogs of this compound. It is important to note that this data is not for the exact compound but for structurally related molecules, providing an indication of the potential potency.

| Compound/Analog | Target/Assay | Activity (IC50/EC50) | Cell Line/System | Reference |

| Diarylisoxazole-3-carboxamide | mPTP Opening (Calcium Retention Capacity) | Low nM to sub-μM | Isolated mouse liver mitochondria | [3] |

| 5-Methyl-3-phenylisoxazole-4-carboxamide derivative | Antiproliferative | Varies (μM range) | Various cancer cell lines | Not specified |

| N'-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | TNF-α production | Varies | Human whole blood | [3] |

Experimental Protocols

Calcium Retention Capacity (CRC) Assay for mPTP Opening

This protocol is adapted from studies on diarylisoxazole-3-carboxamide inhibitors of mPTP.[1]

Objective: To measure the ability of isolated mitochondria to sequester Ca²⁺ in the presence and absence of the test compound. Inhibition of mPTP opening is observed as an increased capacity to retain Ca²⁺.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat liver or other appropriate tissue by differential centrifugation in a sucrose-based isolation buffer.

-

Assay Buffer: Prepare an assay buffer containing KCl, MOPS, succinate (as a respiratory substrate), and rotenone (to inhibit Complex I).

-

Fluorescence Measurement: Use a fluorescence spectrophotometer equipped with a Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green 5N).

-

Assay Procedure:

-

Add isolated mitochondria to the assay buffer in a stirred cuvette.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the assay by adding pulses of a known concentration of CaCl₂ at regular intervals.

-

Monitor the fluorescence of the Ca²⁺ dye. Mitochondrial uptake of Ca²⁺ will result in a decrease in fluorescence.

-

The opening of the mPTP is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated Ca²⁺.

-

-

Data Analysis: The CRC is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the pore opens. An increase in the CRC in the presence of the test compound indicates inhibition of mPTP opening.

Conclusion and Future Directions

While direct experimental data for this compound is currently sparse, the available information on structurally similar compounds strongly suggests that the mitochondrial permeability transition pore is a key therapeutic target. The potent mPTP inhibitory activity of the isoxazole carboxamide scaffold, coupled with its demonstrated anticancer, anti-inflammatory, and immunosuppressive potential, makes this compound a compelling candidate for further investigation.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to confirm the mPTP inhibitory, anticancer, anti-inflammatory, and immunosuppressive activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with the mPTP and exploring its effects on related signaling pathways such as AMPK and NF-κB.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The development of potent and selective mPTP inhibitors holds significant promise for the treatment of a wide range of debilitating diseases. This compound represents a valuable lead compound in this endeavor.

References

- 1. Detection of Mitochondrial Permeability Transition Pore Opening Level [bio-protocol.org]

- 2. espublisher.com [espublisher.com]

- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide represents a promising, yet underexplored, structure within this class. Its combination of a phenyl ring, an amino group, and a carboxamide moiety offers multiple points for potential interaction with biological targets. This technical guide provides a comprehensive overview of the in silico modeling of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines a putative synthetic pathway, collates biological data from closely related analogs, and details a hypothetical in silico modeling workflow, from target identification to lead optimization.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route is outlined below. The synthesis would commence with the Claisen condensation of ethyl benzoylacetate and N,N-dimethylformamide dimethyl acetal to yield the corresponding enaminone. Subsequent reaction with hydroxylamine hydrochloride would lead to the formation of the 1,2-oxazole ring. The ester can then be converted to the primary amide via ammonolysis to afford the target compound.

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral characteristics for this compound can be predicted:

-

¹H NMR: Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.4-7.8 ppm. The protons of the carboxamide group would likely appear as two broad singlets, and the amino group protons as another broad singlet, all in the downfield region.

-

¹³C NMR: The carbon signals for the 1,2-oxazole ring are expected around δ 108 (C4), 150 (C3), and 179 (C5) ppm.[2] The phenyl carbons and the carbonyl carbon of the carboxamide would also be observable in their characteristic regions.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the oxazole ring.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 204.07.

Biological Activity of Structurally Related Analogs

While specific biological data for this compound is not extensively documented, studies on analogous compounds provide insights into its potential therapeutic applications. The table below summarizes the reported biological activities of several 3-phenyl-1,2-oxazole-4-carboxamide derivatives.

| Compound/Analog Series | Biological Activity | Target/Mechanism of Action | Reference |

| 2-Oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | Acid Ceramidase Inhibition | Inhibition of ceramide metabolism | [3] |

| Pyridyl-oxazole carboxamides | Antifungal | Not specified | [4] |

| 2-Aminooxazole derivatives | Antitubercular | Not specified | [5] |

| 5-Amino-1,2,3-triazole-4-carboxamides | Anti-parasitic (Trypanosoma cruzi) | Not specified | [6] |

In Silico Modeling Workflow

This section outlines a hypothetical in silico modeling workflow for this compound, focusing on a potential antibacterial application, a common activity for this class of compounds.

3.1. Experimental Protocols

3.1.1. Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to a potential biological target.

-

Software: AutoDock Vina, PyMOL, Discovery Studio.

-

Protocol:

-

Protein Preparation: The crystal structure of the target protein (e.g., Dihydropteroate Synthase from Staphylococcus aureus, PDB ID: 1AD4) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDock Tools.

-

Ligand Preparation: The 3D structure of this compound is built using ChemDraw and energy minimized using a suitable force field (e.g., MMFF94).

-

Grid Box Generation: A grid box is defined to encompass the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues.

-

Docking Simulation: Docking is performed using AutoDock Vina with default parameters. The simulation generates multiple binding poses ranked by their binding affinity scores.

-

Analysis: The top-ranked poses are visualized using PyMOL or Discovery Studio to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

3.1.2. Pharmacophore Modeling

-

Objective: To identify the key chemical features responsible for the biological activity and to use this model for virtual screening.

-

Software: PharmaGist, ZINCPharmer.

-

Protocol:

-

Feature Identification: Based on the docking results and structure-activity relationship (SAR) data from analogs, key pharmacophoric features are identified. For this compound, these would likely include hydrogen bond donors (amino and amide groups), a hydrogen bond acceptor (carbonyl oxygen and oxazole nitrogen), and an aromatic ring (phenyl group).

-

Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features in the docked conformation.

-

Model Validation: The model is validated by its ability to distinguish known active compounds from inactive ones in a test database.

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound libraries (e.g., ZINC database) to identify novel molecules with the desired chemical features.

-

Putative Signaling Pathway

Given the prevalence of antibacterial activity among oxazole derivatives, a potential mechanism of action for this compound could be the inhibition of a key bacterial metabolic pathway, such as folate biosynthesis. The inhibition of Dihydropteroate Synthase (DHPS) would disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Conclusion

While this compound remains a relatively understudied compound, its structural features and the biological activities of its analogs suggest significant therapeutic potential. This technical guide provides a framework for its further investigation using in silico modeling techniques. The proposed workflow, from synthesis and characterization to molecular docking and pharmacophore modeling, offers a rational approach to elucidating its mechanism of action and identifying novel, more potent derivatives. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, also known as 5APOC, is a synthetic compound of interest in cancer research. This technical guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action related to the induction of apoptosis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Characteristics

| Property | Value | Reference |

| CAS Number | 15783-70-7 | [3] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |

| Molecular Weight | 203.2 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Min. 95% | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the public domain, general synthetic strategies for related isoxazole derivatives can be adapted. One common method involves the reaction of a β-enamino ketoester with hydroxylamine.[4]

General Synthetic Approach

A plausible synthetic route for this compound could involve the following conceptual steps. This is a generalized protocol and would require optimization.

Experimental Protocol (Hypothetical):

-

Formation of the Enamine Intermediate: Ethyl benzoylacetate is reacted with a suitable amide source, such as formamide, in the presence of a catalyst (e.g., an acid or base) and heat to form the corresponding enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude enamine intermediate is then dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride is added, and the mixture is refluxed. The progress of the cyclization is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from an appropriate solvent system to yield this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the phenyl group, protons from the amino group, and a proton from the carboxamide group. The chemical shifts and coupling constants would be characteristic of the isoxazole ring system.[4]

-

¹³C NMR: The spectrum would show characteristic peaks for the carbon atoms of the phenyl ring, the isoxazole ring, and the carboxamide group.[4]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.2 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.[4]

Biological Activity and Signaling Pathway

This compound has been identified as a compound that inhibits the growth of cancer cells by inducing apoptosis.[1][2] The proposed mechanism of action involves its ability to permeate the mitochondrial membrane, bind to annexin V, and cause depolarization of the mitochondrial membrane.[1][2]

Proposed Apoptotic Signaling Pathway

The induction of apoptosis by this compound appears to follow the intrinsic (mitochondrial) pathway. A simplified representation of this proposed pathway is illustrated below.

Key Steps in the Proposed Pathway:

-

Cellular and Mitochondrial Entry: this compound enters the cell and permeates the mitochondrial membrane.[1][2]

-

Annexin V Binding: Inside the cell, the compound is proposed to bind to Annexin V. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS). During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. While the direct intracellular binding of 5APOC to Annexin V and its consequence is an area for further research, this interaction is suggested to be a key event.

-

Mitochondrial Membrane Depolarization: The binding event is thought to trigger a loss of the mitochondrial membrane potential.[1][2]

-

Cytochrome c Release: The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Experimental Protocols for Apoptosis Assays

To investigate the apoptotic effects of this compound, the following experimental protocols are commonly employed:

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Culture cancer cells to the desired confluency.

-

Treat cells with varying concentrations of this compound for a specified time. Include a vehicle-treated control.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Principle: This assay measures the integrity of the mitochondrial membrane. In healthy cells, the mitochondrial membrane potential is high. In apoptotic cells, this potential collapses. Dyes such as JC-1 or TMRE are used to assess ΔΨm.

-

Protocol (using JC-1):

-

Treat cells with this compound as described above.

-

Incubate the cells with JC-1 dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Conclusion

This compound is a promising compound for further investigation in the field of oncology. Its ability to induce apoptosis through the mitochondrial pathway makes it a potential candidate for the development of new anticancer therapies. This technical guide has summarized the currently available physicochemical data and provided a framework for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | 1034889-77-4 | JRB88977 [biosynth.com]

- 2. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-3-phenyl-1,2-oxazole-4-carboxamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) scaffold is a key pharmacophore found in numerous biologically active molecules. This document provides a detailed experimental protocol for a plausible synthetic route to this compound, based on established methodologies for analogous structures. The protocol is divided into three main stages: synthesis of the intermediate ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate, hydrolysis to the corresponding carboxylic acid, and subsequent amidation to yield the final product.

Overall Reaction Scheme

The proposed synthetic pathway is a three-step process commencing with the formation of a substituted isoxazole ester, followed by hydrolysis and amidation.

-

Step 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate

-

Step 2: Hydrolysis to 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid

-

Step 3: Amidation to this compound

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A)

This protocol is adapted from the synthesis of analogous 3-methylisoxazole derivatives.[1][2][3] It involves the initial preparation of a β-alkoxy-α,β-unsaturated ester, which then undergoes cyclization with hydroxylamine.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthobenzoate

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

10% Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Sodium metal (Na)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Deionized water

Procedure:

-

Preparation of Ethyl 2-cyano-3-ethoxy-3-phenylacrylate:

-

In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and triethyl orthobenzoate.

-

Add a catalytic amount of DMAP.

-

Heat the mixture to approximately 120-130 °C and equip the flask with a distillation apparatus to remove the ethanol formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, the crude product is washed with a 10% HCl solution to remove any remaining DMAP. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Cyclization to form Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate:

-

Prepare a solution of sodium ethoxide (EtONa) by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.

-

Add the hydroxylamine hydrochloride solution to the sodium ethoxide solution at 0 °C.

-

To this mixture, add the crude ethyl 2-cyano-3-ethoxy-3-phenylacrylate dissolved in ethanol.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the excess ethanol under reduced pressure.

-

Resuspend the residue in water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A).

-

Protocol 2: Synthesis of 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic Acid (Intermediate B)

This step involves the hydrolysis of the ester group of Intermediate A to a carboxylic acid.

Materials:

-

Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate (Intermediate A)

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve Intermediate A in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the resulting precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid (Intermediate B).

Protocol 3: Synthesis of this compound (Final Product)

This final step involves the amidation of the carboxylic acid (Intermediate B).

Materials:

-

5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid (Intermediate B)

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Triethylamine (if using a coupling agent)

Procedure (using Thionyl Chloride):

-

Suspend Intermediate B in anhydrous DCM.

-

Add an excess of thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a cooled solution of ammonia in an appropriate solvent dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Yields are hypothetical and will vary based on experimental conditions.

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Physical State |

| 1 | Ethyl cyanoacetate, Triethyl orthobenzoate | DMAP, EtONa, NH₂OH·HCl | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | 60-75 | Solid |

| 2 | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | NaOH, HCl | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | 85-95 | Solid |

| 3 | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | SOCl₂, NH₃ | This compound | 50-70 | Solid |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway (General Concept)

While a specific signaling pathway for this exact molecule is not defined without biological testing, isoxazole derivatives are known to act as inhibitors or modulators in various pathways. The following is a conceptual representation of how such a molecule might inhibit a kinase signaling cascade.

Caption: Conceptual kinase inhibition pathway by an isoxazole derivative.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 5-amino-3-phenyl-1,2-oxazole-4-carboxamide scaffold, in particular, is of interest for its potential as an anticancer agent. While detailed research on this specific molecule is emerging, studies on closely related phenyl-isoxazole-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. These analogues provide valuable insights into the potential mechanisms of action, which may include induction of apoptosis and cell cycle arrest.

This document provides an overview of the application of compounds structurally related to this compound in cancer cell lines, along with detailed protocols for relevant in vitro assays. The data presented is a summary from published studies on N-substituted 3-phenyl-isoxazole-4-carboxamide and 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, which serve as important reference points for investigating the title compound.

Data Presentation: Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various phenyl-isoxazole-carboxamide derivatives against several human cancer cell lines.

Table 1: IC50 Values (µM) of N-substituted 3-phenyl-isoxazole-4-carboxamide Derivatives

| Compound ID | HeLa (Cervical Cancer) | Hep3B (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | Hek293T (Normal Kidney) |

| 2a | 0.91 | 8.02 | > 50 | 112.78 |

| 2b | > 50 | 5.96 | 20.33 | 266.66 |

| 2c | > 50 | 28.62 | > 50 | > 300 |

| 2d | > 50 | 11.21 | 19.87 | 189.21 |

| Doxorubicin | 0.45 | 2.23 | 0.87 | 0.581 |

Data extracted from Hawash et al., Heterocyclic Communications, 2021.[1][2]

Table 2: IC50 Values (µg/ml) of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

| Compound ID | HeLa (Cervical Cancer) | Hep3B (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) |

| 2a | > 400 | > 400 | 39.80 |

| 2d | 15.48 | ~23 | > 400 |

| 2e | > 400 | ~23 | > 400 |

| Doxorubicin | 1.12 | 0.98 | 0.45 |

Data extracted from Jaradat et al., Journal of Chemistry, 2021.[3]

Mechanism of Action: Insights from Analogue Studies